Enhanced Plasma Stability in PKB Inhibitors: Azepane Derivative 4 vs. Ester-Containing Lead Compound 1
In a head-to-head comparison of PKB-α inhibitors, the azepane-derived compound 4 demonstrated both potent activity and plasma stability, whereas the original lead compound 1, which contains an ester moiety, was found to be plasma unstable [1]. Specifically, compound 4 maintained an IC50 of 4 nM against PKB-α while achieving plasma stability in mouse plasma [1][2]. This stability is critical for in vivo applications and represents a key differentiator for azepane-based scaffolds over ester-containing analogs.
| Evidence Dimension | Plasma Stability and PKB-α Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 (PKB-α) = 4 nM; Plasma stable |
| Comparator Or Baseline | Compound 1: IC50 (PKB-α) = 5 nM; Plasma unstable |
| Quantified Difference | Maintained potent inhibition (4 nM vs 5 nM) while eliminating plasma instability liability |
| Conditions | In vitro PKB-α inhibition assay; Mouse plasma stability assay |
Why This Matters
Plasma instability renders a compound unsuitable for in vivo studies; selecting an azepane-based scaffold with proven stability accelerates lead optimization and reduces downstream attrition.
- [1] Breitenlechner, C. B.; Wegge, T.; Berillon, L.; Graul, K.; Marzenell, K.; Friebe, W.-G.; Thomas, U.; Schumacher, R.; Huber, R.; Engh, R. A.; Masjost, B. Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. J. Med. Chem. 2004, 47 (6), 1375-1390. View Source
- [2] PDB ID: 1SVG. Crystal Structure of Protein Kinase A in Complex with Azepane Derivative 4. Protein Data Bank. Deposited 2004. View Source
